molecular formula C17H20N4O2S2 B2850060 4-ethyl-N-[3-(prop-2-enylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiadiazole-5-carboxamide CAS No. 899731-20-5

4-ethyl-N-[3-(prop-2-enylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiadiazole-5-carboxamide

Cat. No. B2850060
CAS RN: 899731-20-5
M. Wt: 376.49
InChI Key: MOWGXOOCXOLZTE-UHFFFAOYSA-N
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Description

The compound “4-ethyl-N-[3-(prop-2-enylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiadiazole-5-carboxamide” is a derivative of 1,3,4-thiadiazole . It has been studied for its potential therapeutic effects against cognitive decline . The compound is part of a broader class of carboxamide and carbothioamide derivatives of 1,3,4-thiadiazole .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups including a carboxamide group . The structure includes a 1,3,4-thiadiazole ring, a benzothiophene ring, and a carboxamide group . Further analysis of the molecular structure would require more detailed spectroscopic data .

Scientific Research Applications

Pharmaceutical Research and Drug Development

The thiophene moiety present in F2793-0026 is known for its therapeutic importance, particularly in the development of drugs with anti-inflammatory, anti-psychotic, and anti-cancer properties . The compound’s structure could be pivotal in synthesizing novel drugs that target specific biological pathways.

Chemical Synthesis

The allylcarbamoyl group in F2793-0026 suggests its use in chemical synthesis reactions, such as free radical substitutions at the allylic position. This can lead to the creation of new compounds with potential applications in various chemical industries .

Mechanism of Action

The compound has been studied for its potential therapeutic effects against cognitive decline . It is suggested that these derivatives may play a role in the mediation of the cholinergic pathway and attenuation of oxidative stress, resulting in the effective management of cognitive dysfunction .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available sources. As with any chemical compound, appropriate safety measures should be taken when handling and storing this compound.

Future Directions

The compound has shown promise in the management of cognitive decline, suggesting potential future directions in the development of therapeutics for neurodegenerative disorders . Additionally, similar compounds have been studied as potential inhibitors of SARS-CoV-2 proteases, indicating another possible avenue for future research .

properties

IUPAC Name

4-ethyl-N-[3-(prop-2-enylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S2/c1-3-9-18-15(22)13-10-7-5-6-8-12(10)24-17(13)19-16(23)14-11(4-2)20-21-25-14/h3H,1,4-9H2,2H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWGXOOCXOLZTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SN=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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